2-methylpropyl 4-{[(1E)-2-cyano-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate
CAS No.: 1021251-57-9
Cat. No.: VC11959564
Molecular Formula: C21H19N3O2S2
Molecular Weight: 409.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021251-57-9 |
|---|---|
| Molecular Formula | C21H19N3O2S2 |
| Molecular Weight | 409.5 g/mol |
| IUPAC Name | 2-methylpropyl 4-[[(E)-2-cyano-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)ethenyl]amino]benzoate |
| Standard InChI | InChI=1S/C21H19N3O2S2/c1-14(2)12-26-21(25)15-5-7-17(8-6-15)23-11-16(10-22)20-24-18(13-28-20)19-4-3-9-27-19/h3-9,11,13-14,23H,12H2,1-2H3/b16-11+ |
| Standard InChI Key | FGBDZVYSCZSFAB-LFIBNONCSA-N |
| Isomeric SMILES | CC(C)COC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CS3 |
| SMILES | CC(C)COC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CS3 |
| Canonical SMILES | CC(C)COC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CS3 |
Introduction
2-Methylpropyl 4-{[(1E)-2-cyano-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate is a complex organic compound with a molecular formula of C21H19N3O2S2 and a molecular weight of approximately 409.5 g/mol . This compound is of interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties, showing effectiveness against bacteria and fungi. It has been tested against pathogens like Staphylococcus aureus and Candida albicans, indicating potential as an alternative treatment for infections.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Candida albicans | 16 µg/mL |
Proposed Mechanisms of Action
The biological activity of this compound is proposed to involve several mechanisms:
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Inhibition of Enzymatic Activity: The cyano group may interact with key enzymes involved in cancer metabolism or microbial resistance.
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Disruption of Cell Membranes: The thiophene and thiazole rings may contribute to membrane disruption in microbial cells.
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Modulation of Signaling Pathways: The compound may influence signaling pathways related to cell survival and proliferation in cancer cells.
Synthesis and Characterization
The synthesis of such compounds typically involves multi-step organic reactions, requiring specific reagents and catalysts. Techniques like NMR and mass spectrometry are used to confirm the structure and purity of the synthesized compound.
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